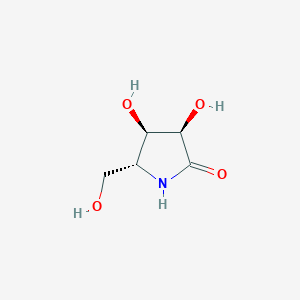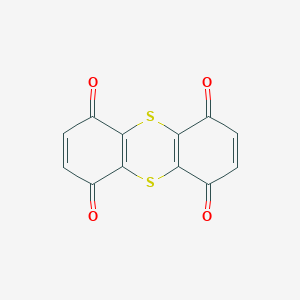
1,4,6,9-Thianthrenetetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,9-Thianthrenetetrone, also known as TTT, is a synthetic compound that is used in research laboratories for a variety of purposes. It is a derivative of thianthrene, a heterocyclic aromatic compound. TTT is a colorless crystalline solid that has been used in a wide range of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology.
Método De Síntesis Detallado
Aplicaciones Científicas De Investigación
1,4,6,9-Thianthrenetetrone has been used in a variety of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.
Mecanismo De Acción
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. The mechanism of action of 1,4,6,9-Thianthrenetetrone is not fully understood, but it is thought to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions.
Efectos Bioquímicos Y Fisiológicos
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. It has also been used to study the biochemical and physiological effects of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4,6,9-Thianthrenetetrone has many advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly stable and has a long shelf life. Additionally, it has a wide range of applications, including use as a fluorescent probe and as a substrate for enzyme kinetics studies. However, the compound is highly toxic and should be handled with extreme caution.
Direcciones Futuras
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. There are a number of potential future directions for research involving 1,4,6,9-Thianthrenetetrone. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies of its use as a fluorescent probe and its potential use as a substrate for enzyme kinetics studies could provide valuable insights into the structure and dynamics of proteins and other biomolecules. Finally, further research into its potential toxicity and its potential use as an environmental pollutant could provide important information on the safety of the compound.
Propiedades
IUPAC Name |
thianthrene-1,4,6,9-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWRDPIRQQHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376719 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,9-Thianthrenetetrone | |
CAS RN |
147727-02-4 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

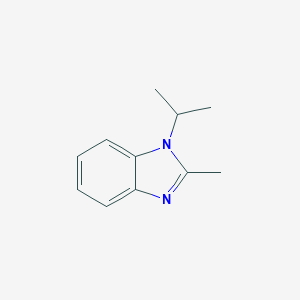
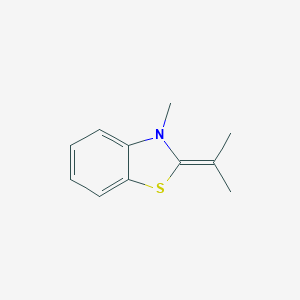
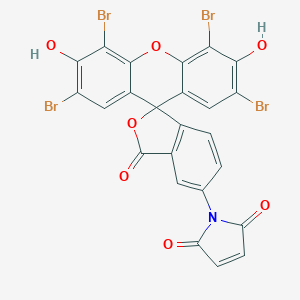
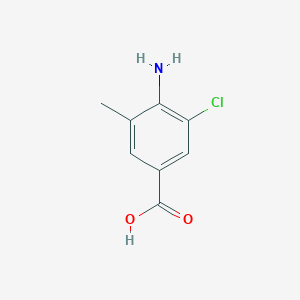
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
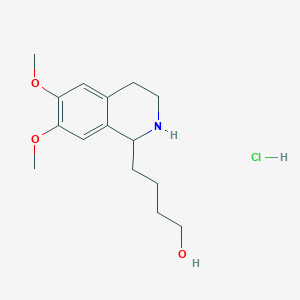
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
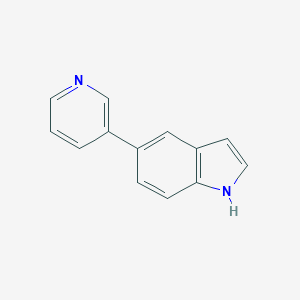
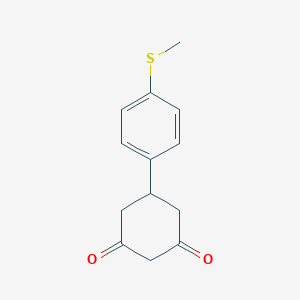
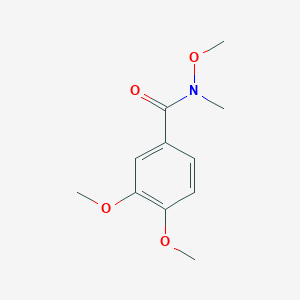
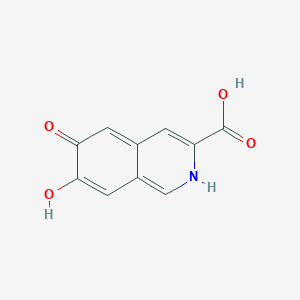
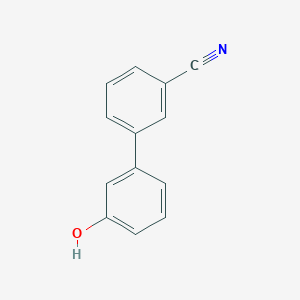
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
